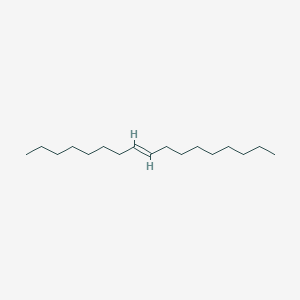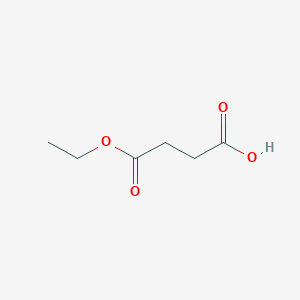
1,3-Diazepin-2-one, hexahydro-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a cyclic derivative of the amine group and has been synthesized using different methods. The synthesis of this compound has been achieved through various chemical reactions, and its mechanism of action has been studied in detail. In
Mecanismo De Acción
The mechanism of action of 1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- has been studied in detail. Studies have shown that this compound inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, thereby altering gene expression. Inhibition of HDACs by 1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- leads to the accumulation of acetylated histones, which in turn alters gene expression.
Biochemical and Physiological Effects:
1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to have anti-inflammatory effects. Studies have also shown that this compound can be used to deliver drugs to specific cells, thereby reducing the toxicity of the drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- in lab experiments include its potential as an anti-cancer and anti-inflammatory agent. In addition, this compound can be used as a drug delivery system, thereby reducing the toxicity of the drug. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are many future directions for the study of 1,3-Diazepin-2-one, hexahydro-1,3-dimethyl-. One future direction is the study of this compound as a potential anti-cancer agent. Further studies are needed to determine the safety and efficacy of this compound in treating various types of cancer. Another future direction is the study of this compound as a potential anti-inflammatory agent. Further studies are needed to determine the safety and efficacy of this compound in treating various inflammatory conditions. In addition, further studies are needed to determine the potential of this compound as a drug delivery system for various drugs.
Métodos De Síntesis
The synthesis of 1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- has been achieved using different methods. One of the most common methods is the reaction of 3,4-Dihydro-2H-pyran with methylamine. Another method involves the reaction of 3,4-Dihydro-2H-pyran with hydroxylamine hydrochloride followed by the reaction with methylamine. The synthesis of this compound has also been achieved through the reaction of 2,5-Dimethyl-3,4-dihydropyridin-1(2H)-one with methylamine.
Aplicaciones Científicas De Investigación
1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown potential as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential as an anti-inflammatory agent. In addition, this compound has been studied for its potential as a drug delivery system. Studies have shown that this compound can be used to deliver drugs to specific cells, thereby reducing the toxicity of the drug.
Propiedades
Número CAS |
16597-38-9 |
|---|---|
Fórmula molecular |
C7H14N2O |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
1,3-dimethyl-1,3-diazepan-2-one |
InChI |
InChI=1S/C7H14N2O/c1-8-5-3-4-6-9(2)7(8)10/h3-6H2,1-2H3 |
Clave InChI |
BSVHATKBZZYYIC-UHFFFAOYSA-N |
SMILES |
CN1CCCCN(C1=O)C |
SMILES canónico |
CN1CCCCN(C1=O)C |
Otros números CAS |
16597-38-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B93549.png)
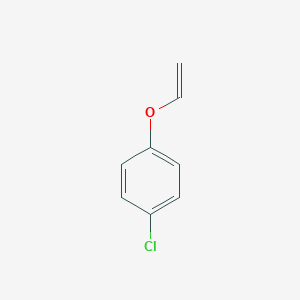
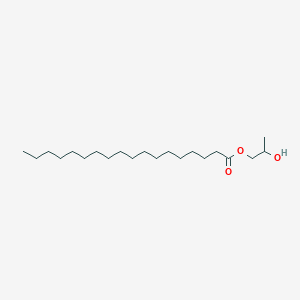
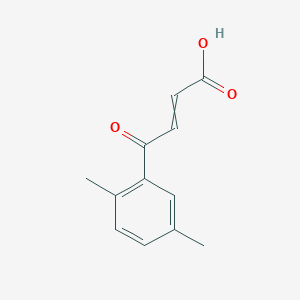

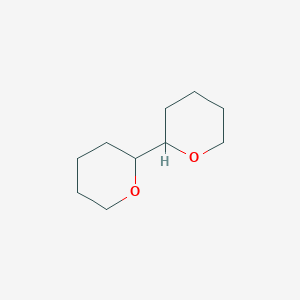

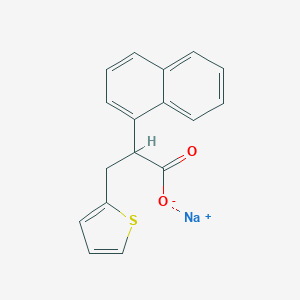
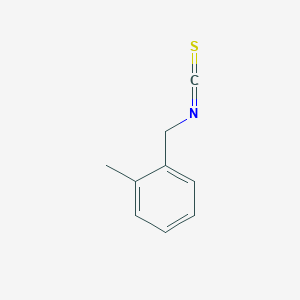

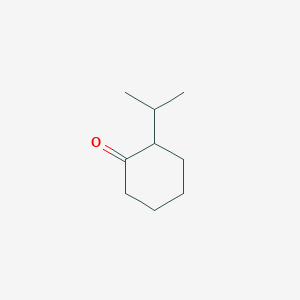
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B93568.png)
